2-{[(3-Methylphenyl)carbamoyl]amino}propanoic acid, also known by its CAS number 923215-91-2, is classified as an amino acid derivative. Its molecular formula is , with a molecular weight of approximately 222.24 g/mol . This compound is significant in pharmaceutical chemistry due to its potential applications in drug development and synthesis.
The synthesis of 2-{[(3-Methylphenyl)carbamoyl]amino}propanoic acid typically involves several key steps:
This method highlights the importance of controlling reaction conditions to maximize yield and purity .
The molecular structure of 2-{[(3-Methylphenyl)carbamoyl]amino}propanoic acid features a central propanoic acid backbone substituted with a carbamoyl group and a methylphenyl moiety.
The three-dimensional conformation can be analyzed using techniques like X-ray crystallography or NMR spectroscopy, which provide insights into its spatial arrangement and interactions .
2-{[(3-Methylphenyl)carbamoyl]amino}propanoic acid can participate in various chemical reactions:
These reactions are critical for modifying the compound for specific applications in medicinal chemistry .
The mechanism of action for 2-{[(3-Methylphenyl)carbamoyl]amino}propanoic acid is not extensively documented but can be inferred based on its structure:
Further studies are required to elucidate specific pathways and interactions within biological systems .
The physical and chemical properties of 2-{[(3-Methylphenyl)carbamoyl]amino}propanoic acid include:
These properties influence its handling and storage requirements in laboratory settings .
2-{[(3-Methylphenyl)carbamoyl]amino}propanoic acid has several scientific applications:
Derivatives of 2-{[(3-methylphenyl)carbamoyl]amino}propanoic acid serve as potent and selective antagonists of prostaglandin E2 (PGE2) receptor subtype EP3, a G-protein-coupled receptor (GPCR) critically involved in uterine smooth muscle contraction. The EP3 receptor, expressed in uterine tissue, kidneys, and the gastrointestinal tract, mediates PGE2-induced contractions during labor and dysmenorrhea [3] [4]. Structural optimization of 3-(2-aminocarbonylphenyl)propanoic acid analogs led to compounds featuring a (1R)-1-(3,5-dimethylphenyl)-3-methylbutylamine moiety on the carboxyamide side chain. These agents inhibit PGE2 binding to EP3 receptors (IC₅₀ values in the low nanomolar range) and demonstrate high subtype selectivity over EP1, EP2, and EP4 receptors (>100-fold selectivity) [4].
Key modifications enhancing potency include:
In vivo studies in pregnant rat models confirm significant inhibition of PGE2-induced uterine contractions following oral administration, underscoring their therapeutic potential for preterm labor management [3] [4].
Table 1: Structural Features and EP3 Antagonist Activity of Key Derivatives
Core Structure | Substituent (R) | EP3 IC₅₀ (nM) | Selectivity Index (vs EP1/EP2/EP4) |
---|---|---|---|
3-(2-Carbamoylphenyl)propanoic acid | 4-Phenoxymethyl | 0.23 | >500 |
3-(2-Carbamoylphenyl)propanoic acid | 3-Methylphenoxymethyl | 0.68 | >300 |
3-(2-Carbamoylphenyl)propanoic acid | Unsubstituted phenyl | 120 | 15 |
Although direct studies on 2-{[(3-methylphenyl)carbamoyl]amino}propanoic acid and CCK2R are limited in the provided search results, analogous carbamoyl-based scaffolds demonstrate applicability for modulating class A GPCRs like CCK2R, which are implicated in gastroesophageal reflux disease and gastric cancer. The compound’s carbamoyl urea moiety mimics peptide bond interactions critical for orthosteric binding in CCK2R [10]. Design strategies include:
This approach mitigates cross-reactivity with CCK1R, reducing risks of gallbladder motility adverse effects associated with non-selective agents [10].
The compound’s scaffold is adaptable for developing allosteric modulators of GPCRs exhibiting constitutive activity (e.g., mutated or pathologically overactive receptors). Allosteric sites in GPCRs are topographically distinct from orthosteric sites and offer advantages in subtype selectivity and signal bias [5] [7] [9]. Key applications include:
Table 2: Allosteric Modulator Classes and Mechanisms for GPCR-Targeted Derivatives
Modulator Type | Binding Region | Pharmacological Effect | Representative GPCR Target |
---|---|---|---|
PAM | Intracellular (ICL2/TM3-TM4) | Agonist affinity ↑, G-protein coupling ↑ | β₂AR, FFAR2 |
NAM | Intracellular (TM1-TM2-TM6) | Basal activity ↓, agonist efficacy ↓ | β₂AR, mGluR5 |
Ago-PAM | Extracellular/transmembrane | Intrinsic agonism + PAM activity | GPR88, CB1 |
Systematic SAR studies reveal critical determinants for optimizing receptor subtype selectivity:
SAR-driven similarity assessments using Tanimoto coefficients and 3D-QSAR models predict activity cliffs, where minor substituent changes (e.g., para-Cl vs para-OH on phenoxymethyl groups) cause disproportionate drops in EP3 potency [3] [8]. Molecular docking validates that EP3 selectivity requires simultaneous engagement of Asn⁴⁰³ (hydrogen bond) and Phe³⁹⁸ (π-stacking) residues [4].
Compound Names Mentioned:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7